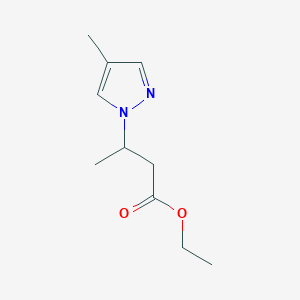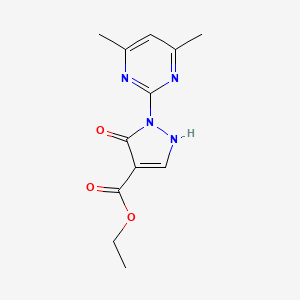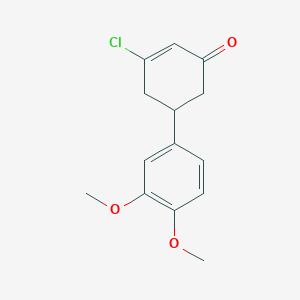
N4-Acetyl-O5'-trityl-2'deoxy-cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Acetyl-O5’-trityl-2’deoxy-cytidine is an organic compound with the molecular formula C30H29N3O5 and a molecular weight of 511.57 g/mol . It is a nucleoside analogue that has gained relevance in antiviral therapy for its potent efficacy in treating pathogenic viral infections. This compound is known for its ability to inhibit viral replication, making it a valuable tool in the fight against viruses such as hepatitis C and herpes.
Preparation Methods
The synthesis of N4-Acetyl-O5’-trityl-2’deoxy-cytidine typically involves organic synthesis reactions. One common method includes the acetylation of cytidine followed by the protection of the 5’-hydroxyl group with a trityl group . The reaction conditions often involve the use of acid catalysts and protective groups to ensure the selective modification of the nucleoside . Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
N4-Acetyl-O5’-trityl-2’deoxy-cytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the acetyl or trityl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups.
Common reagents used in these reactions include sodium cyanoborohydride for reduction and various acids for catalyzing acetylation and tritylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N4-Acetyl-O5’-trityl-2’deoxy-cytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is utilized in studies involving nucleic acid modifications and interactions.
Industry: The compound is produced in large quantities for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N4-Acetyl-O5’-trityl-2’deoxy-cytidine involves the inhibition of viral replication. This is achieved by interfering with the viral RNA or DNA synthesis, thereby preventing the virus from multiplying. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis . The pathways involved in its action are primarily related to the disruption of viral replication processes.
Comparison with Similar Compounds
N4-Acetyl-O5’-trityl-2’deoxy-cytidine can be compared with other nucleoside analogues such as:
N4-Acetylcytidine: Similar in structure but lacks the trityl protection group.
2’-Deoxycytidine: The parent compound without acetylation or tritylation.
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine: Another analogue with slight variations in the protective groups.
Properties
Molecular Formula |
C30H29N3O5 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36) |
InChI Key |
YYTNNFUBCUIYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15112153.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)
![1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112165.png)

![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B15112175.png)



![5-Bromo-2-[(1-cyclobutylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B15112207.png)
![3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112217.png)
![6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112221.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112236.png)
![N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B15112237.png)
